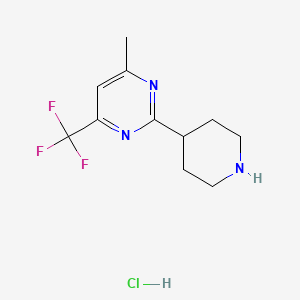

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

CAS No.: 1361111-69-4

Cat. No.: VC2855262

Molecular Formula: C11H15ClF3N3

Molecular Weight: 281.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1361111-69-4 |

|---|---|

| Molecular Formula | C11H15ClF3N3 |

| Molecular Weight | 281.7 g/mol |

| IUPAC Name | 4-methyl-2-piperidin-4-yl-6-(trifluoromethyl)pyrimidine;hydrochloride |

| Standard InChI | InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H |

| Standard InChI Key | LIHMOAQVESBRKZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl |

| Canonical SMILES | CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl |

Introduction

Chemical Structure and Properties

Molecular Characteristics

4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride has a molecular formula of C11H15ClF3N3 with a molecular weight of approximately 281.70 g/mol . The compound features a pyrimidine ring substituted with a methyl group at position 4, a trifluoromethyl group at position 6, and a piperidin-4-yl group at position 2. The hydrochloride salt form enhances its solubility in aqueous solutions, which is beneficial for pharmaceutical applications.

The compound's structure combines elements of both pyrimidine and piperidine, two heterocyclic structures frequently found in pharmacologically active compounds. The pyrimidine ring serves as the core scaffold, while the trifluoromethyl group contributes to the compound's metabolic stability and membrane permeability. The piperidine moiety often functions as a pharmacophore in many bioactive compounds, potentially enhancing binding to specific receptors.

Physical and Chemical Properties

The physical and chemical properties of 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride are summarized in the following table:

| Property | Value |

|---|---|

| CAS Number | 1361111-69-4 |

| Molecular Formula | C11H15ClF3N3 |

| Molecular Weight | 281.70 g/mol |

| Standard InChI | InChI=1S/C11H14F3N3.ClH/c1-7-6-9(11(12,13)14)17-10(16-7)8-2-4-15-5-3-8;/h6,8,15H,2-5H2,1H3;1H |

| Standard InChIKey | LIHMOAQVESBRKZ-UHFFFAOYSA-N |

| SMILES | CC1=CC(=NC(=N1)C2CCNCC2)C(F)(F)F.Cl |

The trifluoromethyl group significantly influences the compound's properties, including increased lipophilicity and enhanced metabolic stability compared to non-fluorinated analogs. The presence of the trifluoromethyl group also alters the electronic properties of the pyrimidine ring, which may impact its binding affinity to target receptors.

Synthesis Methods

Common Synthetic Routes

The synthesis of 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride typically involves several key reactions. The most common method includes a nucleophilic aromatic substitution reaction between 4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine and tert-butyl 4-aminopiperidine-1-carboxylate, followed by deprotection of the tert-butyloxycarbonyl (BOC) group and salt formation.

This synthetic approach benefits from the electrophilic nature of the pyrimidine ring, which is enhanced by the electron-withdrawing trifluoromethyl group. The presence of this group activates the pyrimidine ring toward nucleophilic attack, facilitating the substitution reaction with the amino group of the piperidine derivative.

Detailed Synthetic Procedure

The detailed synthetic procedure for 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, based on available literature, is outlined below:

-

Step 1: Nucleophilic Aromatic Substitution

4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine (10 mmol) and tert-butyl 4-aminopiperidine-1-carboxylate (8 mmol) are dissolved in isopropanol (10 mL) . N,N-diisopropylethylamine (DIPEA, 10 mmol) is added slowly as a base to neutralize the HCl generated during the reaction . The reaction mixture is refluxed for approximately 5 hours to ensure complete substitution . -

Step 2: Purification of the BOC-protected Intermediate

After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with distilled water multiple times to remove impurities and excess reagents . The organic layer is collected, dried with anhydrous sodium sulfate, filtered, and concentrated under reduced pressure . The crude product is then purified by silica gel column chromatography to obtain the BOC-protected intermediate . -

Step 3: BOC Deprotection and Salt Formation

The BOC-protected intermediate is treated with HCl in ethanol to remove the BOC protecting group . This step yields the final product, 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, as a crystalline solid .

-

4-chloro-2-methyl-6-(trifluoromethyl)pyrimidine + tert-butyl 4-aminopiperidine-1-carboxylate → BOC-protected intermediate

-

BOC-protected intermediate + HCl/EtOH → 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride

This synthetic approach is advantageous due to its relatively straightforward procedure, moderate reaction conditions, and good yields. The use of isopropanol as a solvent and DIPEA as a base provides a suitable environment for the nucleophilic aromatic substitution reaction, while the subsequent purification steps ensure a high-purity final product.

Comparative Analysis with Related Compounds

Structural Analogues

Several compounds share structural similarities with 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride, offering valuable comparative insights. One such compound is (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone, which contains the same 2-methyl-6-(trifluoromethyl)pyrimidine core structure but features an amino linkage at position 4 instead of the piperidine at position 2 .

Another related compound is 6-Methyl-2-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine-4-carboxylic acid, which maintains the pyrimidine-piperidine linkage but incorporates a carboxylic acid group at position 4 and relocates the trifluoromethyl group to the phenyl substituent on the piperidine ring . This structural modification significantly alters the compound's physicochemical properties and potentially its biological activity.

The table below compares the key structural features and properties of these related compounds:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Key Structural Differences |

|---|---|---|---|

| 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride | C11H15ClF3N3 | 281.70 | Base structure with trifluoromethyl at pyrimidine position 6 |

| (1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl)(4-((2-methyl-6-(trifluoromethyl)pyrimidin-4-yl)amino)piperidin-1-yl)methanone | C17H18F6N6O | (Not specified in search results) | Contains pyrazole and additional trifluoromethyl group |

| 6-Methyl-2-[4-[2-(trifluoromethyl)phenyl]piperidin-1-yl]pyrimidine-4-carboxylic acid | C18H18F3N3O2 | 365.3 | Carboxylic acid at position 4, trifluoromethyl on phenyl ring |

These structural analogues illustrate the versatility of the pyrimidine scaffold and highlight how modifications to specific functional groups can significantly influence the compound's properties and biological activities. The positioning of the trifluoromethyl group, in particular, appears to be a critical determinant of the compound's potency and pharmacokinetic properties .

Impact of Structural Modifications

Research on structurally related compounds has demonstrated that subtle modifications can significantly impact biological activity and pharmacokinetic properties. For instance, the addition of a methyl group to the pyrrolo[2,3-b]pyridine scaffold in related compounds led to a significant improvement in dissociation half-life (T1/2) from 106 minutes to 1309 minutes . Similarly, the replacement of a cyano group with hydrogen in the benzamide substituent of related compounds resulted in a 10-fold reduction in RORC2 TR-FRET and IL-17 inhibition potency .

Research Progress and Future Directions

Current Research Status

Research on 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride is primarily focused on its potential as a GPR119 agonist for the treatment of type 2 diabetes and related metabolic disorders. The compound's unique structural features, particularly the combination of a pyrimidine ring with a trifluoromethyl group and piperidine moiety, make it an attractive candidate for further development as a therapeutic agent.

Future Research Directions

Future research on 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride and related compounds may focus on several key areas:

-

Structural Optimization: Further modifications to the compound's structure could enhance its potency, selectivity, and pharmacokinetic properties. Particular attention may be given to optimizing the position and nature of substituents on the pyrimidine ring and exploring alternative heterocyclic cores.

-

Mechanism of Action Studies: More detailed investigations into the compound's mechanism of action, including its binding mode to GPR119 and its effects on downstream signaling pathways, would provide valuable insights for drug development.

-

Preclinical and Clinical Evaluations: Comprehensive preclinical studies, including in vivo efficacy and safety assessments, would be essential for advancing the compound toward clinical trials. Subsequently, clinical evaluations would determine its efficacy, safety, and optimal dosing in human subjects.

-

Combination Therapies: Exploring the potential synergistic effects of combining 4-Methyl-2-(piperidin-4-yl)-6-(trifluoromethyl)pyrimidine hydrochloride with existing antidiabetic medications could lead to more effective therapeutic strategies for managing type 2 diabetes.

-

Expanded Therapeutic Applications: Investigating the compound's potential efficacy in other conditions beyond diabetes, such as obesity, metabolic syndrome, and related disorders, could broaden its therapeutic utility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume